REACTION_CXSMILES
|
CC(C)=O.[CH3:5][C:6]1([CH3:16])[O:15][C:13](=O)[C:10](=CO)[C:8](=[O:9])[O:7]1>C1(C)C=CC=CC=1>[CH3:5][C:6]1([CH3:16])[O:7][C:8](=[O:9])[CH:10]=[CH:13][O:15]1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)C(=CO)C(=O)O1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
a warm solution obtained
|
Type
|
TEMPERATURE
|
Details
|
on heating
|
Type
|
ADDITION
|
Details
|
was dropwise added over about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for additional one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
to purifying operation in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC=CC(O1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |